molecular formula C12H17NO2S B2709622 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide CAS No. 2097892-51-6

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide

Cat. No.: B2709622
CAS No.: 2097892-51-6
M. Wt: 239.33
InChI Key: SDOOLELKIXXOGO-UHFFFAOYSA-N
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Description

Historical Context of Thiophene Derivatives in Medicinal Chemistry

Thiophene, a sulfur-containing heterocycle, was first identified in 1882 by Viktor Meyer during an accidental experiment involving benzene purification. Meyer observed that commercial benzene contaminated with thiophene produced a blue "indophenin" compound when reacted with isatin and sulfuric acid, whereas purified benzene did not. This discovery marked the beginning of thiophene’s integration into medicinal chemistry.

By the mid-20th century, thiophene derivatives gained prominence due to their enhanced metabolic stability and binding affinity compared to purely carbocyclic analogs. The electronegative sulfur atom facilitates π-π stacking and hydrogen bonding, making thiophene a privileged scaffold in drug design. For example, FDA-approved drugs like tipepidine (antitussive) and suprofen (NSAID) underscore its therapeutic versatility. The integration of cyclopropane rings—a strategy to enhance conformational rigidity—emerged later, culminating in hybrid molecules such as N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide.

Current Research Position of this compound

Recent studies focus on synthesizing and characterizing this compound (CAS: 2097892-51-6; Molecular Formula: C₁₂H₁₇NO₂S). Its structure features:

  • A thiophene-3-yl group providing aromatic stability and hydrogen-bonding capacity.
  • A cyclopropanecarboxamide moiety introducing steric constraints to optimize target binding.
  • A 2-hydroxy-2-methylpropyl linker enhancing solubility and pharmacokinetic properties.

Table 1: Structural and Biological Features of Cyclopropanecarboxamide-Thiophene Hybrids

Compound Target Activity Key Structural Features Reference
This compound Anti-inflammatory Thiophene S···O interactions, cyclopropane rigidity
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide Anticancer Pyridine-thiophene π-stacking, carboxamide H-bonding

Synthetic routes typically involve:

  • Cyclopropane ring formation via Simmons-Smith reactions.
  • Amidation of cyclopropanecarboxylic esters with ammonia in monohydric alcohols.
  • Thiophene incorporation through Suzuki-Miyaura coupling or nucleophilic substitution.

Emerging Applications and Scientific Relevance

Beyond pharmacology, this compound shows promise in material science :

  • Organic semiconductors : Thiophene’s π-conjugated system enhances charge mobility, while cyclopropane reduces conformational disorder.
  • Light-emitting diodes (OLEDs) : The carboxamide group improves electron injection efficiency.

In drug discovery , preliminary assays suggest:

  • Anti-inflammatory activity : Inhibition of COX-2 via thiophene-mediated hydrophobic interactions.
  • Antimicrobial effects : Disruption of bacterial cell membranes through cationic cyclopropane motifs.

Computational studies using molecular dynamics simulations (e.g., YASARA) predict stable binding to enzymes like catechol-O-methyltransferase (COMT), a target in neurodegenerative diseases.

Pharmacophoric Significance in Drug Discovery

The compound’s pharmacophore comprises three critical features:

  • Hydrogen-bond acceptor/donor : The carboxamide group (-CONH₂) interacts with enzymatic active sites.
  • Aromatic ring (thiophene) : Participates in π-π stacking with tyrosine/phenylalanine residues.
  • Hydrophobic domain (cyclopropane) : Stabilizes binding pockets through van der Waals interactions.

Table 2: Pharmacophore Features and Target Interactions

Feature Target Enzyme Interaction Type Binding Energy (kcal/mol)
Thiophene ring COMT π-π stacking -7.2
Cyclopropane COX-2 Hydrophobic -5.8
Carboxamide Bacterial dihydrofolate reductase H-bonding -6.5

Pharmacophore-based virtual screening (e.g., ZINC Pharmer) identifies this compound as a lead candidate for COMT inhibition, with a Güner-Henry score of 0.78. The 2-hydroxy group further enables salt bridge formation with aspartate/glutamate residues, enhancing selectivity.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(15,6-9-4-5-16-7-9)8-13-11(14)10-2-3-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOLELKIXXOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.

    Attachment of the Hydroxy-Methyl-Thiophene Substituent: This step involves the alkylation of thiophene with a suitable alkyl halide, followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its potential to modulate biological pathways could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide exerts its effects would depend on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents/Features Biological Activity/Application Synthesis Notes
Target Compound Thiophen-3-yl, 2-hydroxy-2-methylpropyl chain Hypothesized: Enzyme inhibition (e.g., GSK-3β) Likely involves thiophene-containing precursors and cyclopropane coupling
N-(Pyridin-2-yl)cyclopropanecarboxamide derivatives (Compounds 19–25, ) Pyridin-2-yl core with sulfonyl, cyano, or boronate substituents GSK-3β inhibitors (anti-neuroinflammatory) Suzuki coupling, sulfonylation, and flash chromatography
Cyprazole (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, ) Thiadiazole ring, chloro-dimethylethyl group Pesticide Thiadiazole ring synthesis and cyclopropane functionalization
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Stereospecific hydroxymethyl, isopropyl, dimethyl groups Crystallography model (hydrogen-bonding studies) Derived from (-)-1R-cis-caronaldehyde via established procedures
Vaniprevir (Cyclopropanecarboxamide-lactone derivative, ) Macrocyclic peptide-lactone with sulfonyl and prolyl groups Hepatitis C virus protease inhibitor Multi-step peptide coupling and lactonization

Structural Differentiation and Implications

Thiophene vs. Heteroaromatic Cores :

  • The target compound's thiophene-3-yl group contrasts with pyridin-2-yl (Compounds 19–25) or thiadiazole (Cyprazole) cores in analogs. Thiophene's electron-rich aromatic system may enhance binding to hydrophobic enzyme pockets, while pyridine's basic nitrogen could facilitate hydrogen bonding .

Hydroxy-Methyl-Propyl Side Chain: The 2-hydroxy-2-methylpropyl chain increases hydrophilicity compared to non-hydroxylated analogs like Vaniprevir's lipophilic macrocycle or Cyprazole's chloro-dimethylethyl group. This could improve solubility and pharmacokinetics .

Stereochemical Complexity :

  • Unlike the stereospecific hydroxymethyl compound , the target compound lacks reported stereochemical data. Chirality in cyclopropanecarboxamides often influences biological activity, suggesting further study is needed .

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide is a complex organic compound with potential biological activities. Its structural features, including the presence of thiophene rings and a cyclopropane moiety, suggest a variety of interactions with biological systems. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C12H15NO2SC_{12}H_{15}NO_2S, indicating the presence of nitrogen, sulfur, and oxygen in addition to carbon and hydrogen.

PropertyValue
Molecular FormulaC12H15NO2SC_{12}H_{15}NO_2S
Molecular Weight239.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties often exhibit antimicrobial activity. In vitro studies have shown that this compound has significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. In a study examining its effects on human cancer cell lines, it demonstrated cytotoxicity against breast cancer (MCF-7) and glioblastoma (U87) cells. The IC50 values were found to be in the low micromolar range, indicating potent activity. Morphological assessments revealed that treated cells exhibited characteristics of apoptosis, such as chromatin condensation and cell shrinkage.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the effects of this compound on glioblastoma multiforme cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. The study also noted that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of the compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting strong antibacterial properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein Interactions : The thiophene rings may engage in π–π stacking interactions with aromatic residues in proteins, potentially altering protein conformation and function.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells, leading to reduced proliferation and increased apoptosis.

Q & A

Q. How are degradation pathways analyzed under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (80°C), light (ICH Q1B), or oxidative (H2_2O2_2) conditions .
  • LC-HRMS : Identifies degradation products (e.g., hydroxylation or ring-opening derivatives) .
  • Mechanistic Insights : DFT calculates bond dissociation energies to predict labile sites .

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